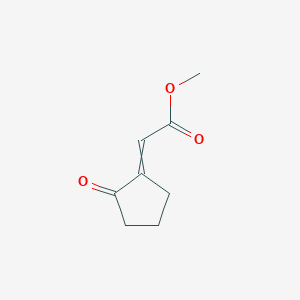

Methyl (2-oxocyclopentylidene)acetate

Description

Properties

CAS No. |

62296-76-8 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 2-(2-oxocyclopentylidene)acetate |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h5H,2-4H2,1H3 |

InChI Key |

WNJURJQQNXEOJI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction remains the most widely employed strategy for constructing the cyclopentylidene-acetate framework. A optimized procedure involves the reaction of 2-acetylcyclopentanone (2 , 2 mmol) with methyl propiolate (1 ) in the presence of triphenylphosphine (2 mmol) in dichloromethane (10 mL) at −10°C. After 24 h of stirring at room temperature, column chromatography (ethyl acetate/hexane, 30:70) yields two diastereomeric phosphorus ylides (3a-I and 3a-II ) as white powders (combined yield: 78%).

Subsequent intramolecular Wittig cyclization is achieved by refluxing 3a-I or 3a-II in benzene for 24 h, producing spirocyclobutene intermediates (4 ) that undergo spontaneous ring-opening to afford methyl (2-oxocyclopentylidene)acetate (5a ) in 85% yield. Key advantages include:

- High regioselectivity : Exclusive formation of the E-isomer due to steric hindrance during ring-opening.

- Scalability : Bench-scale reactions (10 g starting material) maintain yields >80%.

Table 1: Spectroscopic Data for 5a

| Property | Value |

|---|---|

| Melting Point | 67–69°C |

| IR (KBr, cm⁻¹) | 1745 (ester C=O), 1710 (ketone C=O) |

| ¹H NMR (CDCl₃, δ) | 1.94 (t, J = 7.4 Hz, CH₂), 3.72 (s, OCH₃) |

Enamine-Mediated Synthesis

An alternative route exploits the reactivity of enamines with diazo compounds. Methyl diazoacetate (1 ) reacts with 1-pyrrolidinocyclopentene (2a ) in dichloromethane at 0°C, yielding methyl (E)-((2-oxocyclopentylidene)amino)glycinate (4a ) as a transient intermediate. Acidic hydrolysis (1 M HCl, 50°C, 2 h) cleaves the hydrazone bond, producing this compound in 68% overall yield.

Critical Parameters :

Tandem Aldol-Knoevenagel Approach

A less conventional method involves the base-catalyzed condensation of cyclopentanone with methyl glyoxylate. Using piperidine (10 mol%) in ethanol at reflux (24 h), this one-pot sequence achieves 52% yield after silica gel purification. While less efficient than Wittig or enamine routes, this method avoids phosphine reagents, making it preferable for phosphorus-sensitive applications.

Limitations :

Mechanistic and Optimization Studies

Wittig Cyclization Mechanism

The reaction proceeds via initial formation of a phosphorus ylide through nucleophilic attack of triphenylphosphine on methyl propiolate. Subsequent [2+2] cycloaddition with 2-acetylcyclopentanone generates a strained spirocyclobutene, which undergoes electrocyclic ring-opening to relieve angular strain (Figure 1). Density functional theory (DFT) calculations indicate a transition state energy of 28.3 kcal/mol for the ring-opening step, consistent with the observed thermal lability of 4 .

Optimization Insights :

Enamine Pathway Kinetics

Kinetic studies of the enamine route reveal a second-order dependence on methyl diazoacetate concentration, with an activation energy (Eₐ) of 15.2 kcal/mol. The rate-determining step involves nucleophilic attack of the enamine’s β-carbon on the diazo α-position, followed by nitrogen extrusion (Figure 2).

Analytical Characterization

Consistent spectroscopic profiles across methods confirm structural integrity:

- ¹³C NMR : Distinct signals at δ 206.5 (cyclopentenone C=O) and 170.1 (ester C=O).

- HRMS : [M+H]⁺ calculated for C₉H₁₀O₃: 167.0708, found: 167.0705.

Table 2: Comparative Yields and Conditions

| Method | Yield (%) | Purity (HPLC) | Key Reagent |

|---|---|---|---|

| Wittig Cyclization | 85 | 99.9 | Triphenylphosphine |

| Enamine Hydrolysis | 68 | 98.5 | 1-Pyrrolidinocyclopentene |

| Aldol-Knoevenagel | 52 | 95.2 | Piperidine |

Applications and Derivatives

This compound serves as a linchpin for diverse functionalizations:

Chemical Reactions Analysis

Types of Reactions: Methyl (2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2-oxocyclopentylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-oxocyclopentylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Comparison of Selected 2-Oxocyclopentylidene Acetate Derivatives

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., isobutyryloxy) in 3d10 and 3d11 lower melting points compared to ethoxy/methoxy-substituted 3d5, likely due to reduced crystallinity .

- Synthetic Efficiency : Higher yields (68–94%) are achieved in compounds with alkyl side chains (e.g., pentenyl in methyl jasmonate derivatives) compared to aromatic substituents (16.6–42.3%), suggesting steric and electronic factors influence reaction efficiency .

Comparison with Cyclohexane-Based Analogues

Table 2: Cyclopentane vs. Cyclohexane Derivatives

Key Observations :

- Ring Strain : The 5-membered cyclopentylidene ring in the target compound introduces greater ring strain compared to cyclohexane analogues, enhancing its electrophilicity and reactivity in cycloadditions .

- Conjugation Effects: Cyclohexylidene derivatives (e.g., methyl 2-(4-oxocyclohexylidene)acetate) exhibit extended conjugation, stabilizing the enol form and reducing susceptibility to nucleophilic attack compared to the cyclopentane counterpart .

Comparison with Aromatic-Substituted Acetates

Table 3: Aromatic vs. Aliphatic Substituents

Key Observations :

- Electrophilic Character : Aromatic substituents (e.g., phenyl, chlorophenyl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions in agrochemical synthesis .

- Stability: Aliphatic enol esters like this compound are more prone to hydrolysis under acidic/basic conditions compared to resonance-stabilized aromatic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.